N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H22ClN3OS2 and its molecular weight is 395.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound with significant potential in medicinal chemistry. Its unique molecular structure incorporates a dimethylaminoethyl group and a benzo[d]thiazole moiety, which contribute to its biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Molecular Structure and Properties
The molecular formula of this compound is C21H23ClN4OS2, with a molecular weight of approximately 447.0 g/mol. The compound's structural features enhance its solubility and bioavailability, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps in the synthesis process include:
- Formation of the thiophene ring : Utilizing appropriate reagents to create the thiophene structure.
- Introduction of the benzo[d]thiazole moiety : This step often involves cyclization reactions.
- Attachment of the dimethylaminoethyl group : This functional group is introduced to enhance biological activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the final product.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit moderate to good anti-tubercular activity against Mycobacterium tuberculosis H37Rv . The mechanism of action may involve interference with bacterial cell wall synthesis or enzyme inhibition.
Anticancer Activity
Research has shown that derivatives of benzothiazole and thiophene exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated significant inhibitory effects on cell proliferation in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines . The specific IC50 values for these derivatives suggest promising anticancer potential.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. Upon binding to enzymes or receptors, the compound may modulate their activity through pathways such as signal transduction and gene expression regulation .
Case Studies and Research Findings
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2.ClH/c1-12-7-8-14-16(13(12)2)19-18(24-14)21(10-9-20(3)4)17(22)15-6-5-11-23-15;/h5-8,11H,9-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXCDZBMRQLAQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CS3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.